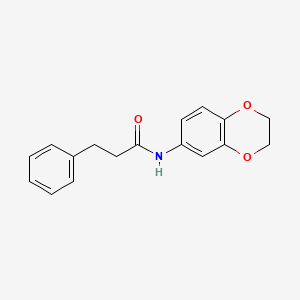![molecular formula C13H21N3S B5889045 N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMTU and is a thiourea derivative. The chemical formula of DMTU is C11H18N2S, and its molecular weight is 214.34 g/mol.
Mecanismo De Acción
DMTU acts as a potent antioxidant by scavenging ROS and RNS. It can also inhibit the activity of enzymes that produce ROS and RNS. DMTU can also chelate metal ions, which can generate ROS and RNS.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. DMTU can also modulate the activity of enzymes involved in cellular signaling pathways. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to use in different experimental setups. However, DMTU has some limitations. It can react with metal ions, which can affect its antioxidant activity. It can also interfere with some assays that measure ROS and RNS.
Direcciones Futuras
There are several future directions for research on DMTU. One area of interest is the development of new derivatives of DMTU that have enhanced antioxidant activity. Another area of interest is the use of DMTU in animal models of oxidative stress and inflammation. DMTU can also be used in combination with other antioxidants to enhance their activity. The mechanism of action of DMTU needs to be further elucidated to understand how it modulates cellular signaling pathways. Finally, the safety and toxicity of DMTU need to be evaluated in detail to determine its potential for clinical applications.
Métodos De Síntesis
DMTU can be synthesized by reacting 3,5-dimethylaniline with thiourea and dimethylamine. The reaction takes place in anhydrous ethanol and is catalyzed by hydrochloric acid. The product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DMTU has been extensively used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are highly reactive molecules that can cause damage to cells and tissues. DMTU can neutralize these molecules and protect cells from oxidative stress.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-10-7-11(2)9-12(8-10)15-13(17)14-5-6-16(3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXSDRRMQDZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)

![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
